Chemical properties of 2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid
Chemical properties of 2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid
The following technical guide provides an in-depth analysis of 2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid , a functionalized biphenyl scaffold with significant relevance in medicinal chemistry as a zwitterionic pharmacophore and synthetic intermediate.
Systematic Name: 4'-[(Dimethylamino)methyl][1,1'-biphenyl]-2-carboxylic acid Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.32 g/mol
Executive Summary
This guide details the chemical properties, synthetic pathways, and reactivity profile of 2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid. Structurally, this molecule features a biphenyl core substituted with an acidic carboxyl group at the ortho position (C2) and a basic (dimethylamino)methyl moiety at the para' position (C4').
This specific substitution pattern creates a zwitterionic amphiphile at physiological pH, a critical feature for modulating solubility and membrane permeability in drug design. The molecule serves as a versatile building block for constructing tricyclic antihistamines, GPCR ligands, and supramolecular assemblies.
Physicochemical Properties[2][3][4][5][6]
The dual nature of the acidic and basic functional groups governs the molecule's behavior in solution.
Acid-Base Dissociation (pKa)
The molecule exhibits two distinct ionization events. The ortho-substitution of the phenyl ring influences the acidity of the benzoic acid moiety through steric inhibition of resonance, forcing the carboxyl group out of coplanarity with the phenyl ring.
| Functional Group | Estimated pKa | Speciation at pH 7.4 | Mechanistic Insight |
| Carboxylic Acid (–COOH) | 3.8 – 4.2 | Carboxylate (–COO⁻) | Slightly more acidic than benzoic acid (pKa 4.2) due to the ortho-aryl twist disrupting conjugation, reducing electron donation to the carbonyl. |
| Tertiary Amine (–N(CH₃)₂) | 9.0 – 9.5 | Ammonium (–NH⁺(CH₃)₂) | Typical for benzylic amines; the inductive effect of the phenyl ring slightly lowers pKa compared to aliphatic amines (pKa ~10). |
Isoelectric Point (pI) and Solubility
The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge, existing primarily as a zwitterion.
-
pH < 4: Cationic species (Soluble in water).
-
pH ~ 6.6: Neutral/Zwitterionic species (Minimum aqueous solubility; potential for precipitation).
-
pH > 9.5: Anionic species (Soluble in water).
Conformational Analysis (The "Ortho Effect")
Unlike unsubstituted biphenyl, which has a low rotational barrier, the 2-carboxylic acid group introduces significant steric hindrance .
-
Twist Angle: The two phenyl rings are twisted relative to each other (dihedral angle ~45–60°) to minimize repulsion between the carboxyl group and the ortho hydrogens of the adjacent ring.
-
Chirality: While the molecule is axially chiral in a static conformation, the rotation barrier is typically too low (< 20 kcal/mol) to isolate atropisomers at room temperature, resulting in rapid racemization (Type I atropisomerism).
Synthetic Pathways[1][6]
The most robust synthesis of 2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid utilizes Suzuki-Miyaura cross-coupling . This palladium-catalyzed reaction tolerates both the free carboxylic acid (under specific conditions) and the amine, though ester protection is often preferred to simplify purification.
Primary Synthesis: Suzuki-Miyaura Coupling
This pathway couples an ortho-substituted aryl boronic acid with a para-substituted aryl halide.
Reagents:
-
Electrophile: 4-(Dimethylaminomethyl)bromobenzene (or chloride).
-
Nucleophile: 2-Carboxyphenylboronic acid (or its pinacol ester).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃ (aqueous/organic biphasic system).
Experimental Workflow Visualization
Figure 1: Convergent synthesis via Palladium-catalyzed cross-coupling. The reaction exploits the steric tolerance of modern phosphine ligands.
Alternative Route: Benzylic Amination
Alternatively, the biphenyl core can be constructed first (e.g., 4'-methyl-2-biphenylcarboxylic acid), followed by functionalization of the methyl group.
-
Radical Bromination: NBS/AIBN to generate the benzyl bromide.
-
Nucleophilic Substitution: Reaction with dimethylamine.
-
Note: This route requires protection of the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during bromination.
-
Reactivity & Stability Profile
Zwitterionic Equilibrium
At physiological pH (7.4), the molecule exists in a dynamic equilibrium dominated by the zwitterionic form. This impacts its purification; standard silica chromatography often leads to streaking due to the interaction of the amine with acidic silanols.
-
Purification Protocol: Use C18 Reverse Phase HPLC (with 0.1% Formic acid) or neutralize the silica with 1% Triethylamine (TEA) if using normal phase.
pH-Dependent Speciation Diagram
Figure 2: Speciation of the molecule across the pH scale. Solubility is lowest in the Zwitterionic state.
Cyclization Potential
A critical reactivity consideration for ortho-phenyl benzoic acids is the potential for acid-catalyzed cyclization to form fluorenones .
-
Reaction: Intramolecular Friedel-Crafts acylation.
-
Condition: Strong acid (e.g., Polyphosphoric acid, H₂SO₄) and heat.
-
Product: 2-(Dimethylaminomethyl)fluoren-9-one.
-
Prevention: Avoid strong acidic conditions at high temperatures during synthesis if the open biphenyl structure is desired.
Oxidative Instability
The benzylic dimethylamine group is susceptible to oxidation:
-
N-Oxide Formation: Reaction with peroxides (mCPBA, H₂O₂) yields the N-oxide.
-
Metabolic N-Dealkylation: In biological systems, Cytochrome P450 enzymes may demethylate the nitrogen, or oxidize the benzylic carbon.
Analytical Characterization
To validate the identity of 2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid, the following analytical signals are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.2–2.4 ppm (s, 6H) | N(CH₃)₂ protons. |
| δ 3.4–3.6 ppm (s, 2H) | Benzylic CH₂ protons. | |
| δ 12.5–13.0 ppm (br s, 1H) | Carboxylic acid proton (often broadened or exchanged). | |
| MS (ESI+) | m/z 256.1 [M+H]⁺ | Protonated molecular ion. |
| IR Spectroscopy | 1680–1700 cm⁻¹ | C=O stretch (Carboxylic acid). Lower frequency if zwitterionic (carboxylate antisymmetric stretch ~1550–1610 cm⁻¹). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for benzylic amine pKa values).
-
Dippy, J. F. J. (1939).[1] The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society, 1222-1227. (Reference for ortho-effect on benzoic acid acidity).
